Lophophorine

Description

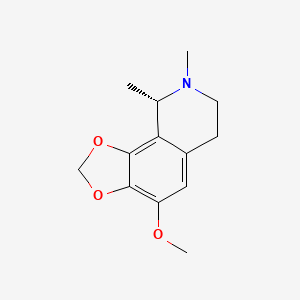

Structure

3D Structure

Properties

CAS No. |

17627-78-0 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |

InChI |

InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |

InChI Key |

PNFBXEKHLUDPIM-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

Canonical SMILES |

CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lophophorine; N-Methylanhalonine; |

Origin of Product |

United States |

Foundational & Exploratory

Lophophorine Biosynthesis in Lophophora williamsii: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophora williamsii (peyote) is a small, spineless cactus renowned for its complex array of psychoactive alkaloids. While mescaline is the most famous of these compounds, the cactus also produces a variety of tetrahydroisoquinoline (THIQ) alkaloids, including lophophorine. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the enzymatic steps, known precursors, and relevant experimental data. It is designed to serve as a resource for researchers in natural product biosynthesis, drug development, and related scientific fields.

The biosynthesis of this compound is intrinsically linked to the more extensively studied mescaline pathway, branching off to form the characteristic tetrahydroisoquinoline scaffold. This guide will delineate the known enzymatic reactions and intermediates, and also highlight the existing knowledge gaps, particularly concerning the key cyclization step and the regulatory networks governing the flux of intermediates into this compound production.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-tyrosine, which undergoes a series of enzymatic modifications to form key phenethylamine (B48288) intermediates. These intermediates then serve as the precursors for both mescaline and the family of tetrahydroisoquinoline alkaloids.

From L-Tyrosine to Key Phenethylamine Intermediates

The initial steps of the pathway, shared with mescaline biosynthesis, are relatively well-characterized.

-

Hydroxylation of L-Tyrosine: The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a cytochrome P450 enzyme, specifically a tyrosine 3-hydroxylase.[1]

-

Decarboxylation: L-DOPA is then decarboxylated to produce dopamine. This step is carried out by a tyrosine/DOPA decarboxylase (TYDC).[1][2] Alternatively, tyrosine can be decarboxylated to tyramine, which can then be hydroxylated to dopamine.

-

O-Methylation: Dopamine and other phenethylamine intermediates undergo a series of O-methylation steps, catalyzed by various O-methyltransferases (OMTs), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1]

-

N-Methylation: A crucial branching point from the mescaline pathway is the N-methylation of phenethylamine intermediates. An N-methyltransferase (NMT) with broad substrate specificity has been identified in L. williamsii.[1] This enzyme is capable of methylating various phenethylamine derivatives, which are the likely precursors to tetrahydroisoquinoline alkaloids like pellotine (B1218421) and this compound.

Formation of the Tetrahydroisoquinoline Skeleton

The defining step in this compound biosynthesis is the intramolecular cyclization of an N-methylated phenethylamine derivative to form the tetrahydroisoquinoline ring system. This reaction is believed to be a Pictet-Spengler-type condensation.

-

Hypothesized Cyclization: It is proposed that an N-methylated and O-methylated phenethylamine intermediate undergoes a stereoselective cyclization. The carbonyl partner for this reaction is likely a simple aldehyde, such as formaldehyde (B43269) or acetaldehyde, which would provide the C1 carbon of the isoquinoline (B145761) core. The specific enzyme catalyzing this key step in L. williamsii has not yet been definitively identified, representing a significant gap in our understanding. In other plant species, enzymes known as norcoclaurine synthases (NCS) catalyze a similar Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids. It is plausible that a homologous or analogous enzyme exists in L. williamsii.

Post-Cyclization Modifications

Following the formation of the initial tetrahydroisoquinoline scaffold, further modifications, such as additional O-methylation or the formation of a methylenedioxy bridge, are required to yield the final structure of this compound. The specific enzymes responsible for these late-stage modifications in the this compound pathway are also currently unknown.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. The following tables summarize the available information.

| Enzyme Activity Data for Relevant Enzymes in Lophophora williamsii | ||||

| Enzyme | Substrate | Product | Kinetic Parameter | Value |

| N-Methyltransferase (LwNMT) | Mescaline | N-Methylmescaline | kcat | 0.0001 sec⁻¹ |

| Alkaloid Content in Lophophora williamsii | |

| Alkaloid | Percentage of Total Alkaloid Content (Dry Weight) |

| This compound | 0.5% |

| Pellotine | 0.74% (17%) |

| Anhalonidine | 5% (14%) |

| Anhalamine | 0.1% (8%) |

| Mescaline | 6% (30%) |

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not extensively published. However, methodologies used for the characterization of enzymes in the related mescaline pathway can be adapted.

General Protocol for Enzyme Assays

-

Enzyme Preparation:

-

Plant material (L. williamsii tissue) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

The powder is homogenized in an extraction buffer (e.g., Tris-HCl buffer with protease inhibitors and reducing agents).

-

The homogenate is centrifuged to remove cell debris, and the supernatant containing soluble proteins is collected. For membrane-bound enzymes, further solubilization with detergents would be necessary.

-

-

Decarboxylase Assay:

-

The reaction mixture typically contains the enzyme extract, the substrate (L-tyrosine or L-DOPA), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).

-

The reaction is incubated at a specific temperature (e.g., 30°C) and pH (e.g., 7.4).

-

The reaction is stopped, and the product (tyramine or dopamine) is quantified by HPLC or LC-MS.

-

-

O-Methyltransferase (OMT) and N-Methyltransferase (NMT) Assays:

-

The reaction mixture includes the enzyme extract, the phenethylamine substrate, and the methyl donor S-adenosylmethionine (SAM).

-

Incubation is carried out at a defined temperature (e.g., 30°C) and pH (e.g., 8.0).

-

The reaction is terminated, and the methylated products are extracted and analyzed by GC-MS or LC-MS.

-

-

Pictet-Spenglerase Assay (Hypothetical):

-

The assay would contain the enzyme extract, the N-methylated phenethylamine precursor, and a carbonyl substrate (e.g., formaldehyde or acetaldehyde).

-

After incubation, the reaction would be stopped, and the formation of the tetrahydroisoquinoline product would be monitored by chromatographic and mass spectrometric methods.

-

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is not well understood. However, insights can be drawn from the general mechanisms of secondary metabolite regulation in plants.

-

Transcriptional Regulation: The biosynthesis of alkaloids is often controlled at the transcriptional level by various families of transcription factors, such as basic helix-loop-helix (bHLH), MYB, and WRKY proteins. These transcription factors can be activated by developmental cues or environmental stimuli, leading to the coordinated expression of biosynthetic genes. Transcriptome analysis of L. williamsii has provided a list of candidate genes involved in alkaloid biosynthesis, but the specific transcription factors regulating the this compound branch have not been identified.

-

Jasmonate Signaling: Jasmonates are plant hormones that play a crucial role in defense responses and the induction of secondary metabolite production. It is plausible that jasmonate signaling is involved in the regulation of this compound biosynthesis, potentially through the activation of specific transcription factors. However, direct experimental evidence for jasmonate-responsive genes in the this compound pathway in L. williamsii is currently lacking.

Mandatory Visualizations

References

Lophophorine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a psychoactive, oily alkaloid belonging to the tetrahydroisoquinoline class of compounds. It is found as a secondary metabolite in the peyote cactus (Lophophora williamsii), a plant with a long history of spiritual and medicinal use by indigenous peoples of the Americas. While not as abundant or as well-studied as its phenethylamine (B48288) relative, mescaline, this compound contributes to the complex pharmacology of peyote. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies related to this compound, tailored for a scientific audience.

Natural Sources and Distribution

The primary natural source of this compound is the peyote cactus, Lophophora williamsii. This small, spineless cactus is native to the Chihuahuan Desert, with its range extending from southwestern Texas into the Mexican states of Chihuahua, Coahuila, Nuevo León, and Tamaulipas.

This compound, like other alkaloids in peyote, is not evenly distributed throughout the plant. It can be detected in both the aerial portion of the cactus, commonly referred to as the "button" or "crown," and in the subterranean root system. While specific quantitative data for this compound distribution is limited, the general trend for alkaloids in L. williamsii is a higher concentration in the photosynthetically active crown and a significantly lower concentration in the root. For instance, studies on mescaline have shown a tenfold decrease in concentration from the crown to the subterranean stem, and a further tenfold decrease in the roots. It is plausible that this compound follows a similar distribution pattern.

Quantitative Analysis of this compound

The concentration of this compound in Lophophora williamsii can vary depending on the specific plant population, age, and environmental conditions. Historical analyses have reported this compound constituting up to 0.5% of the total alkaloid content in dried peyote buttons. Notably, some studies of specific L. williamsii populations have found this compound to be present at higher concentrations than mescaline.

The following tables summarize the available quantitative data for this compound and related alkaloids in Lophophora williamsii.

| Plant Part | This compound Concentration (% of Total Alkaloids) | Reference |

| Dried Buttons | up to 0.5% | Heffter, A. (1898) |

| Plant Part | Total Alkaloid Concentration (% Dry Weight) | Mescaline Concentration (% Dry Weight) | Reference |

| Dried "Buttons" | 8.41% | up to 6% | Bruhn & Holmstedt (1974) |

| Fresh Tops | 0.93% | Not specified | Bruhn & Holmstedt (1974) |

| Fresh Whole Plants | 0.47% | Not specified | Bruhn & Holmstedt (1974) |

| Fresh Roots | 0.2% | Not specified | Bruhn & Holmstedt (1974) |

Experimental Protocols

While a standardized, publicly available protocol specifically for the extraction and quantification of this compound is not readily found in the literature, a general methodology can be adapted from established procedures for the analysis of peyote alkaloids.

General Workflow for this compound Analysis

Detailed Methodological Steps:

-

Sample Preparation:

-

Collect fresh plant material (L. williamsii crown or root).

-

Dry the material to a constant weight, for example, in a ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent alkaloid degradation.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent such as methanol (B129727) or ethanol.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Extraction (Alkaloid Enrichment):

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-alkaloidal lipids and other impurities.

-

Basify the aqueous layer with a base (e.g., NaOH or NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with a non-polar organic solvent (e.g., dichloromethane or chloroform).

-

Collect the organic layers containing the alkaloids and dry them over an anhydrous salt (e.g., Na2SO4).

-

Evaporate the solvent to yield a purified alkaloid fraction.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A typical mobile phase for alkaloid separation is a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.

-

Standard Preparation: A certified reference standard of this compound is required for accurate quantification. A calibration curve should be prepared using a series of known concentrations of the standard.

-

Analysis: Dissolve the purified alkaloid fraction in a suitable solvent (e.g., the initial mobile phase composition) and inject it into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injection: A split/splitless injector is used to introduce the sample.

-

Detection: A mass spectrometer is used for detection, providing both quantitative data and structural information for confirmation of identity.

-

Quantification: Similar to HPLC, a calibration curve is generated using a certified reference standard of this compound.

-

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established pathway for mescaline synthesis in Lophophora williamsii. Both classes of alkaloids, phenethylamines (like mescaline) and tetrahydroisoquinolines (like this compound), originate from the amino acid L-tyrosine.

A key branching point in the pathway is the formation of N-methylated phenethylamine derivatives. These intermediates can either proceed towards the formation of other phenethylamine alkaloids or undergo a cyclization reaction to form the characteristic tetrahydroisoquinoline backbone of this compound and related compounds.

Signaling Pathways and Pharmacological Effects

Currently, there is no evidence in the scientific literature to suggest that this compound acts as a signaling molecule within a defined intracellular or intercellular signaling pathway in any organism. Its known biological effects are pharmacological in nature, resulting from its interaction with physiological systems, particularly in vertebrates.

Limited research on the pharmacology of this compound indicates that, like other non-phenolic tetrahydroisoquinoline alkaloids from peyote, it can act as a convulsant in rodents. There are also reports suggesting it may have vasodilatory effects in humans. These actions are likely mediated through interactions with neurotransmitter receptors or ion channels, but the specific molecular targets and mechanisms of action have not been fully elucidated.

Conclusion

This compound is a significant, albeit lesser-known, alkaloid of the peyote cactus. This technical guide has summarized its natural occurrence, distribution within Lophophora williamsii, and the current understanding of its biosynthesis. While quantitative data is still somewhat sparse, and a standardized analytical protocol is not universally established, the methodologies outlined provide a robust framework for researchers in the fields of natural product chemistry, pharmacology, and drug development to further investigate this intriguing compound. Future research should focus on obtaining more precise quantitative data on this compound distribution, developing and validating a standardized analytical method, and elucidating its specific molecular targets to better understand its pharmacological effects.

Pharmacological Profile of Lophophorine: A Technical Guide

Abstract

Lophophorine is a non-phenolic tetrahydroisoquinoline alkaloid isolated from cacti of the Lophophora genus, notably Lophophora williamsii (Peyote).[1][2] While less studied than its well-known counterpart, mescaline, this compound exhibits distinct pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its known physiological effects, and inferred mechanisms of action. Due to a scarcity of specific quantitative data in publicly accessible literature, this document synthesizes available qualitative information and outlines general experimental methodologies relevant to its pharmacological assessment.

Introduction

This compound, also known as N-methylanhalonine, is a constituent of the complex alkaloid mixture found in the Peyote cactus.[1] Structurally distinct from the hallucinogenic phenethylamines like mescaline, this compound belongs to the class of non-phenolic tetrahydroisoquinolines.[1][2] Preliminary research and anecdotal reports indicate that this compound does not produce hallucinogenic effects in humans. Instead, its primary documented effects are convulsant actions in animal models and vasodilator effects in humans. Additionally, compounds within its structural class have been noted for moderate inhibitory activity against monoamine oxidase A (MAO-A). This guide aims to consolidate the existing knowledge on this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-methylanhalonine | |

| Molecular Formula | C13H17NO3 | |

| Molecular Weight | 235.28 g/mol | |

| Class | Non-phenolic Tetrahydroisoquinoline Alkaloid | |

| Source | Lophophora genus (e.g., Lophophora williamsii) |

Pharmacodynamics

The precise molecular targets of this compound have not been extensively characterized. The available data points towards several potential mechanisms of action that warrant further investigation.

In Vitro Data

| Target | Assay Type | Result | Reference |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | Moderate Inhibition (IC50 not specified) |

In Vivo Data

In vivo studies have provided the most significant insights into the pharmacological effects of this compound.

| Effect | Species | Dose | Observations | Reference |

| Vasodilation | Human | 20 mg (oral) | Immediate headache, warm flushed feeling. Effects dissipated within an hour. | |

| Convulsant | Rodents | Not specified | Produces strychnine-like convulsions. |

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been published. The lipophilic nature of the molecule suggests it may cross the blood-brain barrier.

Experimental Protocols

The following sections describe generalized experimental protocols that would be suitable for a detailed pharmacological characterization of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest or from homogenized brain tissue.

-

Competitive Binding Assay: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50) of this compound at specific receptors.

Methodology (Example: G-protein coupled receptor activation):

-

Cell Culture: Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Signal Detection: Measure the reporter gene expression (e.g., luminescence) or second messenger levels (e.g., cAMP, Ca2+).

-

Data Analysis: Plot the response against the log concentration of this compound to determine the EC50 and maximum effect (Emax).

In Vivo Convulsant Activity Model

Objective: To characterize the dose-response relationship of this compound-induced convulsions in rodents.

Methodology:

-

Animal Acclimation: Acclimate male Swiss Webster mice to the laboratory conditions.

-

Dose Administration: Administer varying doses of this compound intraperitoneally.

-

Behavioral Observation: Observe the animals for a set period for the onset, duration, and severity of convulsive behaviors (e.g., clonic, tonic-clonic seizures).

-

Data Analysis: Determine the convulsive dose 50 (CD50) using probit analysis.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. Based on its observed effects, the following are hypothesized pathways.

Hypothesized Mechanism of Vasodilation

The vasodilation observed in humans could be mediated through several pathways, including modulation of vascular smooth muscle tone. A possible mechanism could involve the inhibition of voltage-gated calcium channels or the activation of potassium channels, leading to hyperpolarization and relaxation of the smooth muscle cells. Another possibility is the stimulation of nitric oxide (NO) production in endothelial cells.

Hypothesized Mechanism of Convulsant Activity

The strychnine-like convulsions suggest a potential interaction with inhibitory neurotransmitter systems. Strychnine is a potent antagonist of glycine (B1666218) receptors. Alternatively, this compound could interfere with GABAergic neurotransmission, either by blocking GABAA receptors or by inhibiting GABA synthesis or release. The moderate MAO-A inhibition could also contribute to an increase in synaptic monoamine levels, potentially leading to neuronal hyperexcitability.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile characterized by convulsant and vasodilator activities. However, the current body of knowledge is largely qualitative, and a significant research gap exists regarding its molecular targets, signaling pathways, and pharmacokinetic properties. Future research should prioritize a systematic in vitro screening to identify its primary receptor and enzyme interactions, followed by detailed in vivo studies to elucidate the mechanisms underlying its physiological effects. Such studies will be crucial for understanding the full therapeutic and toxicological potential of this natural product.

References

Lophophorine: An In-Depth Technical Guide to its In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophorine is a non-phenolic tetrahydroisoquinoline (THIQ) alkaloid found in cacti of the Lophophora genus.[1][2] Despite its long history of being identified as a constituent of peyote, detailed in vivo studies on its mechanism of action are notably scarce. This technical guide synthesizes the available preclinical and limited human data on this compound's physiological effects. The primary reported in vivo actions of this compound include potent convulsant activity in rodents, vasodilatory effects in humans, and moderate inhibition of monoamine oxidase A (MAO-A).[1][2][3] Due to the limited specific research on this compound, this document also extrapolates potential mechanisms of action based on its structural class and the descriptive nature of its observed effects. This guide aims to provide a comprehensive overview for researchers and drug development professionals, highlighting the current state of knowledge and identifying key areas for future investigation.

Core Pharmacological Profile

This compound, also known as N-methylanhalonine, is recognized for its significant toxicity. Its in vivo effects are primarily centered on the central nervous system (CNS) and the cardiovascular system.

Central Nervous System Effects: Convulsant Activity

This compound is consistently described as a potent convulsant in animal models, with its effects characterized as "strychnine-like." This description strongly suggests a mechanism of action involving the antagonism of inhibitory neurotransmission in the spinal cord.

Strychnine exerts its convulsant effects by acting as a competitive antagonist at the glycine (B1666218) receptor, an ionotropic receptor that, upon activation by glycine, conducts chloride ions into the neuron. This influx of chloride hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

By antagonizing the glycine receptor, this compound would block this inhibitory signal, leading to disinhibition of motor neurons. This results in an exaggerated response to sensory stimuli and uncontrolled, convulsive muscle contractions, consistent with the "strychnine-like" description.

Hypothesized mechanism of this compound's convulsant action.

Cardiovascular Effects: Vasodilation

Limited human data from early reports indicate that this compound has vasodilatory properties. An oral dose of 20 mg was reported to cause distinct vasodilation, accompanied by a headache and a warm, flushed feeling, with the effects subsiding within an hour. The precise mechanism underlying this vasodilation has not been elucidated for this compound. However, many alkaloids induce vasodilation through several common pathways.

Potential mechanisms for this compound-induced vasodilation could involve one or more of the following pathways, which are common for other vasodilatory alkaloids:

-

Endothelium-Dependent Vasodilation:

-

Nitric Oxide (NO) Pathway: Stimulation of endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.

-

-

Endothelium-Independent Vasodilation:

-

Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels in vascular smooth muscle cells, reducing calcium influx and preventing contraction.

-

Potassium Channel Activation: Opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and closure of voltage-gated calcium channels, resulting in relaxation.

-

Potential signaling pathways for this compound-induced vasodilation.

Enzymatic Inhibition: Monoamine Oxidase A (MAO-A)

This compound has been identified as a moderate inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine.

Inhibition of MAO-A leads to an increase in the synaptic levels of its substrate neurotransmitters. The physiological and behavioral consequences of this action depend on the degree of inhibition. Moderate inhibition, as suggested for this compound, could potentially lead to:

-

Mood alterations: Increased levels of serotonin and norepinephrine are associated with antidepressant effects.

-

Cardiovascular effects: Increased norepinephrine can lead to changes in blood pressure and heart rate.

-

Drug interactions: Co-administration with other serotonergic agents could precipitate serotonin syndrome. Similarly, ingestion of tyramine-rich foods could lead to a hypertensive crisis.

It is important to note that without quantitative data (e.g., an IC50 value), the clinical significance of this compound's MAO-A inhibition remains speculative.

Quantitative Data

Quantitative in vivo data for this compound is exceptionally limited. The following table summarizes the available information.

| Parameter | Value | Species | Route of Administration | Effect | Reference |

| Effective Dose | 20 mg | Human | Oral | Vasodilation | |

| LD50 | Not Reported | - | - | - | - |

| IC50 (MAO-A) | Not Reported | - | In Vitro | - | - |

Detailed Experimental Protocols

Specific experimental protocols for the in vivo investigation of this compound have not been published in the available literature. However, the following sections describe standard methodologies that would be appropriate for characterizing its known effects.

Assessment of Convulsant Activity in Rodents

A representative protocol to quantify the convulsant effects of this compound in mice is as follows:

-

Animals: Male Swiss-Webster mice (20-25 g) are housed with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle alone.

-

Observation: Immediately after injection, individual mice are placed in an observation chamber. They are observed for a period of at least 60 minutes for the onset, incidence, and severity of convulsive behaviors.

-

Scoring: Seizure activity can be scored using a standardized scale (e.g., Racine scale for limbic seizures, or a scale specific for tonic-clonic convulsions). Key parameters to record include:

-

Latency to the first convulsion.

-

Duration of tonic and clonic phases.

-

Presence of opisthotonus (arching of the back, characteristic of strychnine-like convulsions).

-

Mortality within a 24-hour period.

-

-

Data Analysis: Dose-response curves for the incidence of convulsions and mortality can be generated to determine the CD50 (convulsive dose in 50% of animals) and LD50 (lethal dose in 50% of animals).

Measurement of Vasodilation in Anesthetized Rats

An in vivo protocol to measure the vasodilatory effects of this compound on arterial blood pressure is described below:

-

Animals: Male Sprague-Dawley rats (250-300 g) are anesthetized (e.g., with urethane, 1.25 g/kg, i.p.).

-

Surgical Preparation: The trachea is cannulated to ensure a patent airway. The femoral artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. The femoral vein is cannulated for intravenous (i.v.) drug administration.

-

Stabilization: A stabilization period of at least 20 minutes is allowed after surgery to ensure hemodynamic stability.

-

Drug Administration: this compound is administered as an i.v. bolus or infusion at increasing doses. A vehicle control is also administered.

-

Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded using a data acquisition system.

-

Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose of this compound. Dose-response curves are constructed to determine the potency and efficacy of its vasodilatory effect. To investigate the mechanism, the protocol can be repeated in the presence of specific antagonists (e.g., L-NAME to block NO synthesis, or specific calcium or potassium channel blockers).

In Vivo Assessment of MAO-A Inhibition

A common method to assess MAO-A inhibition in the brain in vivo involves ex vivo measurement of enzyme activity after drug administration:

-

Animals: Male Wistar rats (200-250 g) are used.

-

Drug Administration: Animals are treated with this compound at various doses via i.p. or oral administration. A control group receives the vehicle.

-

Tissue Collection: At a specified time after drug administration (e.g., 1-2 hours), animals are euthanized, and the brains are rapidly removed and dissected on ice to isolate specific regions (e.g., striatum, hippocampus).

-

Enzyme Activity Assay:

-

Brain tissue is homogenized in a suitable buffer.

-

The homogenate is incubated with a specific MAO-A substrate (e.g., -serotonin or kynuramine).

-

The rate of product formation (e.g., 5-hydroxyindoleacetic acid or 4-hydroxyquinoline) is measured, typically using HPLC with electrochemical or fluorescence detection.

-

-

Data Analysis: The MAO-A activity in the brains of this compound-treated animals is expressed as a percentage of the activity in the vehicle-treated control group. This allows for the determination of the dose-dependent inhibition of MAO-A activity in vivo.

A generalized experimental workflow for studying the in vivo effects of this compound.

Discussion and Future Directions

The current understanding of this compound's in vivo mechanism of action is rudimentary and largely based on qualitative descriptions from older literature. The primary reported effects—convulsions, vasodilation, and MAO-A inhibition—position this compound as a pharmacologically active compound with significant toxic potential. However, the lack of robust, modern pharmacological studies represents a major knowledge gap.

Future research should prioritize the following:

-

Quantitative Toxicological and Pharmacological Profiling: Determination of the LD50 and effective doses for its various effects in standard animal models is essential.

-

Mechanism of Convulsant Action: While glycine receptor antagonism is a strong hypothesis, this needs to be confirmed through in vitro receptor binding and functional assays, as well as in vivo antagonism studies with glycine or other agonists.

-

Elucidation of Vasodilator Mechanism: The signaling pathways responsible for this compound's vasodilatory effect should be investigated using in vitro isolated blood vessel preparations and in vivo hemodynamic studies with specific pharmacological blockers.

-

Quantification of MAO-A Inhibition: Determining the IC50 value for this compound against MAO-A is crucial to understand the relevance of this inhibitory activity at physiologically achievable concentrations.

-

Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to correlate its plasma and tissue concentrations with its pharmacological effects.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Lophophorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine, a non-phenolic tetrahydroisoquinoline alkaloid found within the peyote cactus (Lophophora williamsii), stands as a lesser-known cousin to the well-studied psychoactive compound, mescaline. First isolated by the pioneering German chemist Arthur Heffter in the late 19th century, this compound has intrigued researchers for its unique chemical structure and potential pharmacological activity.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering a valuable resource for those engaged in natural product chemistry, pharmacology, and drug development.

Historical Discovery

The story of this compound is intrinsically linked to the early exploration of the chemical constituents of peyote. In 1898, Arthur Heffter published his seminal work, "Über Cacteenalkaloide" (On Cactus Alkaloids), which detailed the isolation and characterization of several alkaloids from Anhalonium lewinii (a synonym for Lophophora williamsii).[2][3] Through meticulous self-experimentation, Heffter identified mescaline as the primary psychoactive component of the cactus.[4] Alongside mescaline, he also isolated and named this compound, recognizing it as a distinct chemical entity within the complex alkaloid mixture of peyote.[4]

Physicochemical Properties and Quantitative Data

This compound is an oily, psychoactive alkaloid with the chemical formula C₁₃H₁₇NO₃. Heffter's initial work reported that this compound constitutes approximately 0.5% of the dry weight of peyote buttons.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molar Mass | 235.28 g/mol | |

| Appearance | Oily liquid | |

| Class | Non-phenolic Tetrahydroisoquinoline Alkaloid | |

| Abundance in Dried Peyote | ~0.5% |

Experimental Protocols

General Alkaloid Extraction from Lophophora williamsii

The initial step in isolating this compound involves a general extraction of the total alkaloids from the dried and powdered peyote cactus. The following protocol is a standard acid-base extraction method adapted from various sources.

Materials:

-

Dried and finely powdered Lophophora williamsii plant material

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Hydrochloric acid (HCl), 0.5N solution

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: The powdered plant material is macerated with methanol containing a small amount of concentrated ammonium hydroxide (e.g., 99:1 v/v) to basify the mixture and liberate the free alkaloids. This process is typically carried out over 24-48 hours with stirring.

-

Filtration and Concentration: The methanolic extract is filtered to remove the plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue.

-

Acid-Base Partitioning: a. The residue is dissolved in a mixture of chloroform and a dilute acid (e.g., 0.5N HCl). The alkaloids, being basic, will form hydrochloride salts and partition into the aqueous acidic layer. b. The layers are separated using a separatory funnel. The chloroform layer, containing non-alkaloidal compounds, is discarded. c. The acidic aqueous layer is then made basic by the addition of a base such as sodium carbonate or sodium hydroxide solution. This converts the alkaloid salts back to their free base form. d. The basic aqueous solution is then extracted multiple times with chloroform. The alkaloids will now partition into the organic chloroform layer.

-

Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate and then filtered. The chloroform is evaporated under reduced pressure to yield the total crude alkaloid extract.

Isolation of this compound

Preparative Thin-Layer Chromatography (Conceptual Workflow):

-

Plate Preparation: A glass plate is coated with a thick layer of silica (B1680970) gel (e.g., 1-2 mm) to create a preparative TLC plate.

-

Sample Application: The crude alkaloid extract is dissolved in a minimal amount of a suitable solvent and applied as a narrow band near the bottom of the preparative TLC plate.

-

Development: The plate is placed in a chromatography tank containing a suitable solvent system. The choice of solvent system is critical for achieving good separation of the non-phenolic alkaloids. A common system for separating peyote alkaloids is a mixture of chloroform, methanol, and ammonium hydroxide. The solvent moves up the plate by capillary action, separating the alkaloids based on their polarity and affinity for the silica gel.

-

Visualization: After development, the plate is dried, and the separated alkaloid bands are visualized under UV light.

-

Scraping and Elution: The band corresponding to this compound is carefully scraped from the plate. The silica gel containing the this compound is then extracted with a polar solvent (e.g., methanol) to elute the compound.

-

Filtration and Concentration: The solvent is filtered to remove the silica gel, and the filtrate is evaporated to yield the isolated this compound.

Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conceptual NMR Data for this compound:

| Atom | ¹³C Chemical Shift (ppm) - Predicted | ¹H Chemical Shift (ppm) - Predicted |

| C-1 | ~120 | - |

| C-3 | ~40 | ~2.5-3.0 (m) |

| C-4 | ~50 | ~2.8-3.2 (m) |

| C-4a | ~125 | - |

| C-5 | ~105 | ~6.5 (s) |

| C-6 | ~145 | - |

| C-7 | ~140 | - |

| C-8 | ~110 | ~6.6 (s) |

| C-8a | ~128 | - |

| N-CH₃ | ~42 | ~2.5 (s) |

| O-CH₃ | ~56 | ~3.8 (s) |

| O-CH₂-O | ~101 | ~5.9 (s) |

Note: The above data is a conceptual representation and should be confirmed with experimental data from the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural identification.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound (molecular weight 235) would be expected to show a prominent molecular ion peak (M⁺) at m/z 235. Key fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from the nitrogen or the methoxy (B1213986) group, leading to fragments at m/z 220. Cleavage of the tetrahydroisoquinoline ring system would also produce characteristic fragments.

Biosynthesis and Signaling Pathways

Biosynthesis

The biosynthesis of tetrahydroisoquinoline alkaloids in Lophophora williamsii begins with the amino acid tyrosine. While the pathway to mescaline is well-elucidated, the specific steps leading to this compound are less defined. It is proposed that this compound arises from N-methylated phenethylamine (B48288) precursors. An N-methyltransferase with broad substrate specificity has been identified in peyote, which could be responsible for the N-methylation step leading to the intermediates required for the cyclization to form the tetrahydroisoquinoline core of this compound.

Signaling Pathways

The pharmacological effects of tetrahydroisoquinoline alkaloids are often attributed to their interaction with various neurotransmitter receptors. Studies on related compounds suggest that this compound may interact with adrenergic and dopaminergic receptor systems. As a non-phenolic tetrahydroisoquinoline, it has been reported to have convulsant effects in rodents and potential vasodilator properties in humans. The precise molecular targets and downstream signaling cascades of this compound are still an active area of research. The interaction with dopamine and adrenergic receptors suggests a potential modulation of signaling pathways involving G-protein coupled receptors (GPCRs), leading to changes in intracellular second messengers like cAMP and Ca²⁺.

Conclusion

This compound remains a fascinating and relatively underexplored component of the peyote cactus. Its discovery by Arthur Heffter laid the groundwork for over a century of research into the complex chemistry of this unique plant. While general methods for its extraction are established, the development of specific and efficient isolation protocols is crucial for advancing its pharmacological study. Further investigation into its precise mechanism of action and signaling pathways will undoubtedly unveil new insights into the diverse biological activities of tetrahydroisoquinoline alkaloids and may open avenues for novel therapeutic applications. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Lophophorine: A Technical Examination of its Role in the Ethnobotanical Context of Peyote (Lophophora williamsii)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peyote (Lophophora williamsii) is a cactus with a long and significant history of ethnobotanical use, primarily recognized for its psychoactive properties attributed to mescaline. However, peyote contains a complex array of over 60 alkaloids, each potentially contributing to its overall pharmacological profile. This technical guide focuses on lophophorine, a major tetrahydroisoquinoline alkaloid in peyote. While not responsible for the characteristic hallucinogenic effects of peyote, this compound exhibits distinct physiological activities. This document provides a comprehensive overview of this compound's biosynthesis, pharmacology, and its nuanced role in the traditional use of peyote. It includes a compilation of available quantitative data, detailed experimental methodologies for its study, and visualizations of relevant biological and experimental pathways to support further research and drug development initiatives.

Introduction

The peyote cactus (Lophophora williamsii) has been used for millennia by indigenous peoples of the Americas for spiritual and medicinal purposes.[1] The principal psychoactive constituent, mescaline, a phenethylamine (B48288) alkaloid, is well-studied for its hallucinogenic effects mediated primarily through the serotonin (B10506) 5-HT2A receptor.[2][3] However, the ethnobotanical efficacy and experiential complexity of whole peyote cannot be attributed to mescaline alone. The cactus contains a rich cocktail of alkaloids, including a significant class of tetrahydroisoquinolines, of which this compound is a prominent member.[4][5]

This compound, or N-methylanhalonine, is structurally distinct from mescaline and does not produce hallucinogenic effects in humans at tested doses. Instead, it is reported to cause physiological responses such as vasodilation and headaches. In animal models, it is noted for its high toxicity and induction of strychnine-like convulsions. Furthermore, there is evidence to suggest that this compound and other non-phenolic tetrahydroisoquinolines may act as moderate inhibitors of monoamine oxidase A (MAO-A). This complex pharmacology suggests that this compound may play a modulatory role in the overall psychoactive and physiological effects of peyote, potentially by influencing the metabolism of monoamine neurotransmitters and mescaline itself.

This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for researchers to explore its pharmacological potential and its contribution to the ethnobotanical use of peyote.

Biosynthesis of this compound in Lophophora williamsii

The biosynthesis of alkaloids in peyote is a complex network of enzymatic reactions. This compound, as a tetrahydroisoquinoline alkaloid, originates from the same precursor as mescaline, L-tyrosine. However, its synthetic pathway diverges, representing a significant branch in the plant's secondary metabolism.

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576). From dopamine, the pathway to mescaline involves a series of O-methylation and hydroxylation reactions. The biosynthesis of tetrahydroisoquinolines like this compound is believed to involve the N-methylation of dopamine or its derivatives, followed by a Pictet-Spengler reaction to form the characteristic isoquinoline (B145761) ring structure. An N-methyltransferase with broad substrate specificity has been identified in peyote, which could be an early step in directing precursors towards the formation of N-methylated phenethylamine derivatives, the likely intermediates for tetrahydroisoquinoline alkaloids.

Quantitative Data

Quantitative analysis of peyote alkaloids reveals significant variability based on the plant's age, growing conditions, and the specific part of the cactus analyzed. The available data for this compound concentration and its physiological effects are summarized below.

| Parameter | Value | Source |

| Concentration in Dried Peyote | ||

| This compound | 0.5% | Heffter (as cited in) |

| Relative Alkaloid Content | ||

| This compound | ~5% of total alkaloids | |

| Human Physiological Effects | ||

| Dosage | 20 mg (oral) | |

| Effects | Vasodilation, immediate headache, warm flushed feeling | |

| Psychoactivity | Non-hallucinogenic | |

| Animal Toxicity | ||

| Effects | Highly toxic, strychnine-like convulsions | |

| LD50 | Not reported in the searched literature | N/A |

| Enzyme Inhibition | ||

| Target | Monoamine Oxidase A (MAO-A) | |

| Activity | Moderate inhibitor | |

| IC50 | Not reported in the searched literature | N/A |

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is markedly different from that of mescaline. Its primary reported effects are physiological rather than psychoactive.

4.1. Effects in Humans

In a self-experiment conducted by Arthur Heffter, a 20 mg oral dose of this compound did not produce hallucinations but resulted in vasodilation, a sudden headache, and a sensation of warmth and flushing, which subsided within an hour. Nausea has also been associated with this compound.

4.2. Effects in Animals

This compound is described as being highly toxic to animals, producing convulsions similar to those induced by strychnine. The precise mechanism for this convulsant activity has not been fully elucidated but may involve antagonism of inhibitory neurotransmitter receptors or enhancement of excitatory neurotransmission.

4.3. Monoamine Oxidase Inhibition

This compound has been identified as a moderate inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as mescaline itself. By inhibiting MAO-A, this compound could potentially increase the synaptic levels of these neurotransmitters and prolong the action of mescaline. This inhibitory action may contribute to the overall psychoactive experience of consuming whole peyote, possibly potentiating the effects of mescaline and other trace amines.

Role in Ethnobotanical Use

While not the primary psychoactive component, this compound's presence in peyote is significant. The traditional use of whole peyote buttons, rather than isolated mescaline, suggests that the combined action of all alkaloids contributes to the plant's spiritual and therapeutic efficacy. The MAO-A inhibitory properties of this compound could lead to a synergistic interaction with mescaline, potentially enhancing its visionary effects and altering its duration and qualitative nature. The physiological effects of this compound, such as vasodilation and nausea, are also part of the traditional peyote experience and may be interpreted within a ceremonial context. The "cocktail" of compounds in peyote, including this compound, may collectively contribute to the plant's purported therapeutic benefits, which extend beyond its hallucinogenic properties.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and pharmacological evaluation of this compound.

6.1. Extraction and Isolation of this compound from Lophophora williamsii

This protocol is a composite of established methods for alkaloid extraction from peyote.

-

Preparation of Plant Material: Dried peyote buttons are finely ground into a powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to extraction with a solvent system such as methanol or ethanol containing ammonium hydroxide. This is typically done at room temperature with stirring for 24-48 hours and may be repeated multiple times to ensure complete extraction of the alkaloids.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude alkaloid residue.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 0.5N HCl) and washed with a non-polar organic solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then made alkaline (pH ~9-10) with a base (e.g., sodium carbonate or ammonium hydroxide) to deprotonate the alkaloids. The free-base alkaloids are then extracted into a non-polar organic solvent.

-

Chromatographic Separation: The resulting alkaloid mixture is separated using chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and identification. For purification and quantification, high-performance liquid chromatography (HPLC) with a C18 column or gas chromatography (GC) is employed.

-

Identification and Quantification: The isolated this compound can be identified by comparing its retention time and mass spectrum with a reference standard. Quantification is achieved by generating a calibration curve with a known concentration of a this compound standard.

6.2. Monoamine Oxidase A (MAO-A) Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of this compound on MAO-A.

-

Reagents and Materials:

-

Recombinant human MAO-A

-

Substrate (e.g., kynuramine)

-

This compound standard of varying concentrations

-

Positive control (e.g., clorgyline)

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add the MAO-A enzyme solution in phosphate buffer and the test compound (this compound) at various concentrations. A control well with no inhibitor and a positive control well with a known MAO-A inhibitor are also prepared.

-

The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes).

-

The reaction is initiated by adding the substrate to each well.

-

The plate is incubated at 37°C for a defined period (e.g., 20-40 minutes).

-

The reaction is terminated by the addition of a strong base (e.g., 2N NaOH).

-

-

Detection and Analysis:

-

The formation of the product is measured using a microplate reader. For kynuramine, the fluorescent product, 4-hydroxyquinoline, is measured.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

6.3. Receptor Binding Assay

A generalized protocol to assess the binding affinity of this compound to specific receptors (e.g., serotonin or dopamine receptors) is outlined below. This is a competitive binding assay using a radiolabeled ligand.

-

Reagents and Materials:

-

A preparation of membranes from cells expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).

-

This compound standard of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and counter.

-

-

Assay Procedure:

-

The assay is conducted in microcentrifuge tubes or a 96-well plate.

-

The receptor preparation, radioligand (at a fixed concentration), and the test compound (this compound) at various concentrations are incubated together in the buffer.

-

The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed quickly with cold buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The amount of radioligand displaced by this compound is calculated for each concentration.

-

The IC50 value is determined from a competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound for the receptor.

-

Future Directions and Conclusion

This compound presents an intriguing area for further research within the broader context of peyote's pharmacology and ethnobotanical use. While it is not the primary psychoactive component, its physiological effects and potential for MAO-A inhibition suggest a significant modulatory role.

Key areas for future investigation include:

-

Quantitative Analysis: More extensive quantitative studies are needed to determine the range of this compound concentrations in different peyote populations and the impact of environmental factors on its production.

-

Pharmacological Characterization: A more detailed pharmacological characterization of this compound is required, including the determination of its binding affinities at a wider range of receptors and its precise IC50 value for MAO-A and MAO-B.

-

Toxicology: The determination of the LD50 of this compound in various animal models is crucial for a complete toxicological profile. Elucidating the mechanism of its convulsive effects is also a priority.

-

Interaction Studies: In vivo and in vitro studies examining the pharmacokinetic and pharmacodynamic interactions between this compound and mescaline are essential to fully understand its role in the context of whole peyote consumption.

-

Ethnobotanical Correlation: Further ethnobotanical research could explore if and how the effects attributed to this compound are recognized and utilized within traditional knowledge systems.

References

- 1. montanamolecular.com [montanamolecular.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prehistoric peyote use : Alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas, Hesham R. El-Seedi et al., 2005, – GRECC [grecc.org]

- 5. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Pathway of Tetrahydroisoquinoline Alkaloid Biosynthesis in Peyote: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peyote cactus (Lophophora williamsii) is a rich source of a diverse array of psychoactive alkaloids, broadly classified into phenethylamines, such as mescaline, and tetrahydroisoquinolines (THIQs). While the biosynthetic pathway of mescaline has been largely elucidated, the formation of THIQ alkaloids remains partially uncharacterized, presenting a compelling area for further research and potential drug discovery. This technical guide provides a comprehensive overview of the current understanding of the THIQ biosynthetic pathway in peyote, detailing its divergence from the mescaline pathway and highlighting the key enzymatic steps and intermediate compounds. This document synthesizes data from radiotracer studies, transcriptomic analyses, and quantitative alkaloid profiling to offer a detailed resource for professionals in the fields of natural product chemistry, ethnobotany, and pharmaceutical development.

Introduction

Tetrahydroisoquinoline alkaloids constitute a significant class of secondary metabolites in peyote, contributing to its complex pharmacological profile. These compounds are structurally characterized by a tetrahydroisoquinoline nucleus and are biosynthetically derived from dopamine (B1211576), a key intermediate shared with the mescaline pathway. The THIQ alkaloids in peyote are believed to modulate the overall psychoactive experience, although their precise pharmacological roles are still under investigation. Understanding their biosynthesis is crucial for comprehending the synergistic effects of peyote's alkaloid cocktail and for harnessing the potential of these compounds in drug development.

The Proposed Biosynthetic Pathway of Tetrahydroisoquinoline Alkaloids

The biosynthesis of THIQ alkaloids in peyote is intricately linked to the mescaline pathway, branching off from key phenethylamine (B48288) intermediates. The initial steps, starting from the amino acid L-tyrosine, are shared between the two pathways.

The central precursor, dopamine, is formed from L-tyrosine via two proposed routes:

-

Route 1 (Major Pathway): L-tyrosine is first hydroxylated to L-DOPA by a cytochrome P450 enzyme (CYP76AD94), which is then decarboxylated by a tyrosine/DOPA decarboxylase (TYDC) to yield dopamine.[1][2]

-

Route 2 (Minor Pathway): L-tyrosine is decarboxylated to tyramine (B21549) by TYDC, followed by hydroxylation to dopamine.

From dopamine, the pathway to THIQs diverges. The key steps are outlined below and illustrated in the pathway diagram.

Formation of Phenolic Phenethylamine Precursors

Dopamine undergoes a series of O-methylation and hydroxylation reactions to form the immediate precursors for THIQ synthesis. A key intermediate is 3-methoxytyramine, formed by the O-methylation of dopamine.[1][2] Further hydroxylation at the C-5 position, catalyzed by a yet uncharacterized 5-hydroxylase, is proposed to yield 3-methoxy-4,5-dihydroxy-phenethylamine.[1]

The Pictet-Spengler Condensation: Formation of the Tetrahydroisoquinoline Core

The hallmark of THIQ biosynthesis is the Pictet-Spengler condensation reaction. In this crucial step, a phenethylamine derivative condenses with an aldehyde or a pyruvate (B1213749) derivative to form the characteristic isoquinoline (B145761) ring system. In peyote, it is proposed that an uncharacterized isoquinoline-forming enzyme catalyzes this cyclization. The specific aldehyde or keto acid that condenses with the phenethylamine precursors in peyote to form the various THIQ alkaloids is a subject of ongoing research.

Downstream Modifications: N-Methylation and Methylenedioxy Bridge Formation

Following the formation of the basic THIQ scaffold, a series of downstream modifications, including N-methylation and the formation of a methylenedioxy bridge, lead to the diverse array of THIQ alkaloids found in peyote. These reactions are catalyzed by specific N-methyltransferases (NMTs) and methylenedioxy bridge-forming enzymes, which are also currently uncharacterized. For instance, the conversion of anhalonidine (B98746) to pellotine (B1218421) involves N-methylation.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates involved in the proposed THIQ biosynthetic pathway.

| Step | Precursor | Enzyme | Product | Status |

| 1 | L-Tyrosine | L-tyrosine 3-hydroxylase (CYP76AD94) | L-DOPA | Characterized |

| 2 | L-DOPA | Tyrosine/DOPA Decarboxylase (TYDC) | Dopamine | Characterized |

| 3 | Dopamine | O-Methyltransferase (OMT) | 3-Methoxytyramine | Proposed |

| 4 | 3-Methoxytyramine | 5-Hydroxylase | 3-Methoxy-4,5-dihydroxy-phenethylamine | Uncharacterized |

| 5 | Phenethylamine Precursor + Aldehyde/Pyruvate | Isoquinoline-forming enzyme | Tetrahydroisoquinoline Core | Uncharacterized |

| 6 | THIQ Core | N-Methyltransferase (NMT) | N-methylated THIQs (e.g., Pellotine) | Uncharacterized |

| 7 | Dihydroxy-THIQ | Methylenedioxy bridge-forming enzyme | THIQs with methylenedioxy bridge | Uncharacterized |

Quantitative Analysis of Peyote Alkaloids

The relative abundance of THIQ alkaloids in peyote can vary depending on the plant's age, growing conditions, and the specific part of the cactus analyzed. The following table presents a summary of the reported percentages of major THIQ alkaloids in dried peyote buttons.

| Alkaloid | Class | Percentage of Total Alkaloid Content |

| Pellotine | Tetrahydroisoquinoline | 17% |

| Anhalonidine | Tetrahydroisoquinoline | 14% |

| Anhalamine | Tetrahydroisoquinoline | 8% |

| N-Methylmescaline | Phenethylamine | 3% |

| O-Methylanhalonidine | Tetrahydroisoquinoline | <0.5% |

| Isopellotine | Tetrahydroisoquinoline | 0.5% |

| Peyophorine | Tetrahydroisoquinoline | 0.5% |

Data compiled from Kapadia & Fayez 1973 as cited in Trout's Notes.

Experimental Protocols

The elucidation of the THIQ biosynthetic pathway has relied on a combination of classical biochemical techniques and modern transcriptomic approaches.

Radiolabelling Studies

Objective: To trace the incorporation of putative precursors into the final alkaloid products.

Methodology:

-

Preparation of Radiolabeled Precursors: Phenethylamine precursors, such as dopamine and its derivatives, are synthesized with a radioactive label, typically ¹⁴C.

-

Administration to Peyote Plants: The radiolabeled compounds are injected into mature peyote plants.

-

Incubation Period: The plants are allowed to metabolize the precursors over a defined period.

-

Alkaloid Extraction: The plant material is harvested, and the total alkaloid fraction is extracted using standard acid-base extraction protocols.

-

Separation and Purification: The individual THIQ alkaloids (e.g., anhalonidine, pellotine, anhalamine) are separated from the crude extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The purity of the isolated alkaloids is confirmed by recrystallization to a constant specific activity.

-

Radioactivity Measurement: The amount of radioactivity incorporated into each purified alkaloid is quantified using a scintillation counter. The percentage of incorporation is calculated to determine the efficiency of conversion of the precursor into the final product.

Transcriptomic Analysis (RNA-seq)

Objective: To identify candidate genes encoding the enzymes involved in the biosynthetic pathway.

Methodology:

-

RNA Extraction: Total RNA is extracted from different tissues of the peyote cactus (e.g., buttons and roots).

-

cDNA Library Construction: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), and sequencing libraries are prepared.

-

High-Throughput Sequencing: The cDNA libraries are sequenced using next-generation sequencing platforms (e.g., Illumina, PacBio).

-

De Novo Transcriptome Assembly: The sequencing reads are assembled into a comprehensive transcriptome, representing all the expressed genes in the analyzed tissues.

-

Gene Annotation and Functional Characterization: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI, KEGG) to identify putative functions. Candidate genes for enzymes such as hydroxylases, methyltransferases, and decarboxylases are identified based on sequence homology to known enzymes from other plant species.

-

Differential Gene Expression Analysis: The expression levels of candidate genes are compared between different tissues (e.g., alkaloid-rich buttons vs. alkaloid-poor roots) to identify genes that are preferentially expressed in tissues where alkaloid biosynthesis occurs.

-

Gene Validation: The function of candidate genes is validated through heterologous expression in microbial systems (e.g., E. coli, yeast) followed by enzymatic assays with putative substrates.

Visualizations

Proposed Biosynthetic Pathway of Tetrahydroisoquinoline Alkaloids in Peyote

Caption: Proposed THIQ alkaloid biosynthetic pathway in peyote.

Experimental Workflow for Transcriptomic Analysis

Caption: Workflow for identifying biosynthetic genes via transcriptomics.

Future Directions and Conclusion

The biosynthesis of tetrahydroisoquinoline alkaloids in peyote represents a fascinating and underexplored area of natural product chemistry. While the general framework of the pathway is emerging, significant gaps in our knowledge remain, particularly concerning the enzymes responsible for the core Pictet-Spengler condensation and subsequent decorative reactions. Future research efforts should focus on the characterization of these unknown enzymes, which will be instrumental for the heterologous production of these valuable compounds in microbial systems. A complete understanding of the THIQ biosynthetic pathway will not only provide deeper insights into the complex biochemistry of this unique cactus but also open new avenues for the development of novel therapeutics. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

Variability of Lophophorine Content in Different Peyote Populations: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peyote (Lophophora williamsii), a small, spineless cactus, is renowned for its complex mixture of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids. While mescaline is the most studied of these compounds, other alkaloids, such as lophophorine, contribute to the overall pharmacological profile of the plant. This technical guide provides an in-depth analysis of the variability of this compound content in different peyote populations. It summarizes available quantitative and qualitative data, details the experimental protocols for alkaloid analysis, and presents a visualization of the biosynthetic pathway of tetrahydroisoquinoline alkaloids. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the chemical diversity of peyote and its potential applications.

Introduction

The alkaloid composition of Lophophora williamsii is not uniform and can vary significantly based on geographical location, environmental conditions, and the age of the plant. This variability has implications for the traditional use of peyote and for the standardization of any potential pharmaceutical derivatives. This compound, a tetrahydroisoquinoline alkaloid, is a significant component of the peyote alkaloid profile, and in some populations, its concentration can even exceed that of mescaline. Understanding the factors that influence this compound content is crucial for a comprehensive understanding of peyote's pharmacology.

Quantitative and Qualitative Data on this compound Variability

Direct quantitative comparisons of this compound content across multiple, geographically distinct peyote populations are limited in the available scientific literature. However, existing studies provide valuable insights into this variability.

A key study by Todd (1969) analyzed the alkaloid content of two Mexican peyote populations from different geographical locations: one near Monclova, Coahuila, and another near El Huizache, San Luis Potosí. The analysis, conducted using thin-layer chromatography (TLC), revealed a significant finding: This compound was present at higher concentrations than mescaline in the peyote tops from both locations . This suggests that in certain populations, this compound can be a dominant alkaloid.

The same study also noted that N-methylated alkaloids, such as this compound, tend to have higher concentrations during the summer months compared to the winter. This indicates a seasonal influence on the biosynthesis of these compounds.

While a comprehensive table with precise this compound percentages across numerous populations is not yet available in the literature, the findings of Todd (1969) can be summarized as follows:

| Population Location | This compound Content Relative to Mescaline | Other Notable Alkaloid Findings |

| Near Monclova, Coahuila, Mexico | Higher than mescaline | Anhalamine and anhalonidine (B98746) were present at nearly the same concentration as mescaline. Anhalonine and anhalinine (B1216297) were at about half the concentration of mescaline. |

| Near El Huizache, San Luis Potosí, Mexico | Higher than mescaline | Anhalamine and anhalonidine were present at the same concentration as mescaline. Anhalonine and anhalinine were at about half the concentration of mescaline. Pellotine was present in higher amounts in this population compared to the Coahuila population. |

Furthermore, a much earlier analysis by Heffter reported a this compound content of 0.5% of the dry weight of peyote, though the geographical origin of the sample was not specified.[1]

Experimental Protocols

The analysis of this compound and other peyote alkaloids involves several key stages: sample preparation, alkaloid extraction, and analytical determination. The following protocols are a synthesis of methodologies described in the scientific literature.

Sample Preparation

-

Drying: Fresh peyote buttons (crowns) are the primary plant material used for analysis. To obtain accurate quantitative results, the plant material is typically dried to a constant weight. This can be achieved by shade-drying or by using a laboratory oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of the alkaloids.

-

Grinding: The dried plant material is then finely ground into a homogenous powder using a laboratory mill or mortar and pestle. This increases the surface area for efficient solvent extraction.

Alkaloid Extraction

A common method for extracting alkaloids from peyote is the acid-base extraction technique. This method takes advantage of the differential solubility of alkaloids in acidic and basic solutions.

-

Defatting (Optional but Recommended): The powdered peyote is first extracted with a non-polar solvent like diethyl ether or hexane (B92381) to remove lipids and other non-alkaloidal compounds that might interfere with the analysis.

-

Maceration/Soxhlet Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, often with the addition of a small amount of a base like ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free-base form. This can be done through maceration (soaking) over a period of 24-48 hours or more efficiently using a Soxhlet apparatus.

-

Acidification: The resulting alcoholic extract is evaporated to dryness, and the residue is dissolved in an acidic aqueous solution (e.g., 1M sulfuric acid or hydrochloric acid). This protonates the alkaloids, making them water-soluble.

-

Washing: The acidic solution is then washed with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) to remove any remaining neutral or acidic impurities. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction: The acidic aqueous solution is then made basic (pH 9-10) by the addition of a base like sodium carbonate or ammonium hydroxide. This deprotonates the alkaloids, making them soluble in a non-polar organic solvent. The aqueous solution is then repeatedly extracted with a non-polar solvent (e.g., chloroform or dichloromethane).

-

Final Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to yield the total alkaloid extract.

Analytical Determination